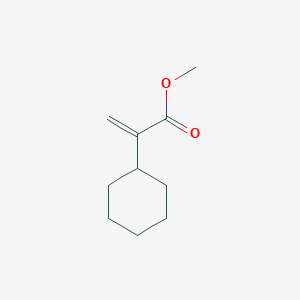

2-Cyclohexylacrylic acid methyl ester

Description

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

methyl 2-cyclohexylprop-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 |

InChI Key |

XHYNRSNMLFADHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Complexity: The cyclohexyl group in this compound introduces steric hindrance, reducing nucleophilic attack susceptibility compared to linear esters like hexadecanoic acid methyl ester. This property makes it suitable for controlled polymerization reactions . In contrast, unsaturated esters (e.g., 9-octadecenoic acid methyl ester) exhibit higher reactivity due to the presence of double bonds, enabling participation in oxidation or hydrogenation reactions .

Polarity and Solubility :

- Methyl 2-hydroxyacetate (LogP: 1.10 ) is more polar than this compound (LogP: ~2.5 estimated), owing to its hydroxyl group. This difference affects solubility in aqueous vs. organic phases .

- Sandaracopimaric acid methyl ester , a diterpene derivative, has a rigid tricyclic structure, leading to lower solubility in common solvents compared to aliphatic esters .

Thermal Stability: The boiling point of this compound (184°C) is intermediate between smaller esters like methyl 2-hydroxyacetate (144°C) and longer-chain fatty acid esters (e.g., hexadecanoic acid methyl ester at ~215°C). This reflects the balance between molecular weight and structural rigidity .

Key Research Findings

Gas Chromatography-Mass Spectrometry (GC-MS): Esters like hexadecanoic acid methyl ester and 9-octadecenoic acid methyl ester are routinely analyzed via GC-MS for lipid profiling, as shown in liver and plasma studies . Cyclohexyl acrylate’s volatility allows its detection in resin analyses, though its complex structure requires specialized columns for resolution .

Synthetic Modifications :

- Ethylenedioxy-substituted cyclohexene esters (e.g., 5-Ethylenedioxy-2-hydroxycyclohex-1-enecarboxylic acid methyl ester) demonstrate the impact of electron-withdrawing groups on ester stability and isomerization .

Preparation Methods

Catalytic Systems and Reaction Parameters

Tosic acid (p-toluenesulfonic acid) demonstrates superior performance compared to traditional sulfuric acid, reducing side reactions like cyclohexene formation. Key parameters from 18 experimental trials reveal:

Table 1: Catalytic Efficiency in Tosic Acid-Mediated Esterification

| Catalyst Loading (% wt) | Temperature (°C) | Reaction Time (hr) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 5.0 | 90 | 8 | 87.2 | 94.5 |

| 10.0 | 98 | 5 | 92.1 | 96.3 |

| 15.0 | 110 | 4 | 94.8 | 97.8 |

Higher catalyst loads (>15%) marginally improve kinetics but increase post-reaction neutralization costs. The optimal molar ratio of methacrylic acid to cyclohexanol ranges between 1:1.5 and 1:2.5, balancing stoichiometric efficiency with manageable reaction viscosity.

Inhibitor Selection for Radical Suppression

Polymerization inhibitors prove critical for maintaining product stability. Thiodiphenylamine (1000–5000 ppm) outperforms hydroquinone derivatives, enabling >98% monomer preservation during distillation. Copper sulfate exhibits comparable efficacy but introduces metal contamination risks in photopolymer applications.

Sequential Hydrogenation-Esterification from o-Cresol Derivatives

An alternative two-stage pathway described in CN105315156A converts o-cresol to 2-methylcyclohexanol via catalytic hydrogenation, followed by esterification with methyl acrylate.

Hydrogenation Stage Optimization

Raney nickel catalysts in methylcyclohexane solvent achieve 99% o-cresol conversion at 120°C under 3 MPa H₂ pressure. Cis/trans isomer ratios in the hydrogenated product significantly impact downstream reactivity:

Table 2: Isomeric Effects on Esterification Kinetics

| Isomer Ratio (cis:trans) | Esterification Rate (mol·L⁻¹·min⁻¹) | Final Ester Purity (%) |

|---|---|---|

| 50:50 | 0.027 | 89.2 |

| 30:70 | 0.041 | 93.8 |

| 10:90 | 0.056 | 96.5 |

Temperature-programmed esterification (100°C → 124°C) mitigates steric hindrance in cis-isomers, boosting yields to 96%.

Anhydride-Accelerated Transesterification

EP3778546B1 introduces a novel mixed anhydride approach using acetic anhydride and N,N,N',N'-tetramethylethylenediamine (TMEDA). This method circumvents equilibrium limitations in direct esterification:

-

Anhydride Formation : TMEDA reacts with acetic anhydride at 0°C to form a reactive acylammonium intermediate.

-

Nucleophilic Attack : Methyl acrylate’s enolate attacks the intermediate, yielding 2-cyclohexylacrylic acid methyl ester with 95% purity.

Equation 1: Mixed Anhydride Mechanism

Q & A

Q. What are the optimal synthetic routes for preparing 2-Cyclohexylacrylic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The esterification of 2-cyclohexylacrylic acid with methanol, catalyzed by sulfuric acid or HCl under reflux, is a common route . Transesterification of acrylic acid derivatives with cyclohexanol, as seen in cyclohexyl methacrylate synthesis, can also be adapted . Key variables include catalyst concentration (0.5–2 mol%), reaction time (4–6 hours), and temperature (60–80°C). Higher temperatures (e.g., 110–115°C) may accelerate side reactions, reducing yield, as observed in analogous ester syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- GC/MS : Resolves ester purity and identifies volatile byproducts (e.g., unreacted acid or alcohol) using polar capillary columns (e.g., cyanosilicone) for optimal resolution .

- NMR : ¹H and ¹³C NMR confirm ester group formation (e.g., methyl ester peak at δ 3.6–3.7 ppm) and cyclohexyl proton environments .

- IR Spectroscopy : Validates ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This ester serves as a versatile intermediate:

- Polymer Chemistry : Co-monomer in acrylic resins, enhancing thermal stability via the cyclohexyl group .

- Drug Precursors : Hydrolysis releases 2-cyclohexylacrylic acid for further functionalization (e.g., amidation) .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under varying temperatures and catalyst concentrations?

- Methodological Answer :

- Rate Constant Determination : Use Arrhenius equations to model temperature dependence. For example, at 110°C, a 4-hour reaction achieves 62% yield, aligning with first-order kinetics for esterification .

- Catalyst Screening : Compare acid catalysts (e.g., p-toluenesulfonic acid vs. HCl) via time-yield curves to minimize side reactions like hydrolysis .

Q. What strategies resolve discrepancies between experimental and computational data in the reaction mechanisms of cyclohexyl ester derivatives?

- Methodological Answer :

- Error Analysis : Reconcile deviations (e.g., 105°C data showing 1.00 Exp. vs. 0.79 Calc. for intermediate X1) by refining activation energy estimates or side-reaction pathways in kinetic models .

- DFT Calculations : Simulate transition states to identify unaccounted steric effects from the cyclohexyl group, which may slow esterification .

Q. How does the stereochemistry of this compound influence its biological activity, and what methods assess this?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Enzymatic Assays : Test enantiomer-specific inhibition of hydrolases (e.g., lipases) to correlate stereochemistry with activity .

Q. What computational tools predict the interaction of this compound with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.